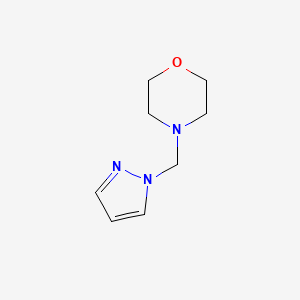

4-(1H-Pyrazol-1-ylmethyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-(pyrazol-1-ylmethyl)morpholine |

InChI |

InChI=1S/C8H13N3O/c1-2-9-11(3-1)8-10-4-6-12-7-5-10/h1-3H,4-8H2 |

InChI Key |

DEJCEVQWFDETHE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Imperative for Rigorous Physicochemical Profiling

Technical Guide to the Physicochemical Characterization of N-(Pyrazol-1-ylmethyl)morpholine

Abstract: N-(Pyrazol-1-ylmethyl)morpholine is a heterocyclic compound featuring both a pyrazole and a morpholine moiety, structural motifs of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active agents.[1][2] This guide provides a comprehensive framework for the in-depth physicochemical characterization of this and other novel chemical entities. As detailed public data on this specific molecule is limited, this document serves as a master template, outlining authoritative, field-proven protocols for determining the critical parameters that govern a compound's behavior in a pharmaceutical context. We present step-by-step methodologies for elucidating key properties including melting point, aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogD), alongside protocols for ensuring chemical stability. Each section explains the causality behind experimental choices and provides a self-validating system for generating trustworthy and reproducible data.

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—are not mere data points; they are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

N-(Pyrazol-1-ylmethyl)morpholine combines two key heterocyclic scaffolds. Pyrazole derivatives are foundational to numerous drugs, recognized for their diverse biological activities.[1] Morpholine is a privileged structure in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacological properties.[2] The combination of these rings presents a scaffold with significant therapeutic potential, yet its behavior is dictated by the precise physicochemical landscape that this guide will equip researchers to map.

This document provides the essential experimental workflows to generate a complete physicochemical datasheet for N-(Pyrazol-1-ylmethyl)morpholine, establishing a foundation for all subsequent stages of drug development.

Molecular Identity and Core Properties

Before embarking on experimental characterization, it is crucial to establish the foundational identity of the molecule. This data serves as the reference point for all subsequent measurements.

| Property | Data | Source |

| IUPAC Name | 4-(1H-pyrazol-1-ylmethyl)morpholine | - |

| Molecular Formula | C8H13N3O | - |

| Molecular Weight | 167.21 g/mol | [3] |

| Canonical SMILES | C1COCCN1CN2C=CN=C2 | - |

| InChIKey | ULVHIXRISPYXRG-UHFFFAOYSA-N | - |

| Physical Form | White to Off-White Solid (Predicted) |

Melting Point Determination: A Primary Indicator of Purity and Stability

Expertise & Causality: The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound.[4] It provides a rapid assessment of purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[5] This parameter is also critical for downstream formulation and stability assessments, as it relates to lattice energy and physical stability. The capillary method is the standard pharmacopeial technique, valued for its simplicity and accuracy.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol details the use of a modern digital melting point apparatus, which offers precise temperature control and automated detection.[6]

-

Sample Preparation:

-

Ensure the N-(Pyrazol-1-ylmethyl)morpholine sample is completely dry and homogenous. If necessary, gently grind the solid into a fine powder using a mortar and pestle.[7]

-

Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.[4]

-

Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2-4 mm.[7]

-

-

Instrument Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Preliminary Scan: If the approximate melting point is unknown, set a rapid heating rate (e.g., 10-20°C/min) to determine a rough melting range. A fresh sample must be used for the precise determination.[4]

-

Precise Measurement: For an accurate measurement, set the starting temperature to at least 20°C below the approximate melting point found in the preliminary scan.[8]

-

Set the heating ramp rate to 1°C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid becomes visible (T1).

-

Record the temperature at which the last solid crystal melts completely (T2).

-

The melting point is reported as the range T1 - T2.

-

Workflow for Melting Point Determination

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1-methyl-1H-pyrazol-4-yl)morpholine | C8H13N3O | CID 71695337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. vet.mu.edu.iq [vet.mu.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Engineering Pyrazole-Morpholine Mannich Base Derivatives: Synthesis, Pharmacological Profiling, and Mechanistic Insights

Executive Summary

The Mannich reaction is a cornerstone of modern medicinal chemistry, enabling the late-stage functionalization and hybridization of complex pharmacophores[1]. Among the most promising scaffolds emerging from this methodology are pyrazole-morpholine Mannich base derivatives. By coupling the versatile pyrazole ring—a privileged structure known for its robust hydrogen-bonding capabilities—with the solubilizing morpholine moiety via an aminomethyl linker, researchers have unlocked highly potent, bioavailable molecules. These derivatives exhibit profound efficacy across multiple therapeutic domains, functioning as targeted anticancer agents (e.g., VEGFR2/CDK-2 dual inhibitors)[2], highly selective anti-inflammatory compounds[3], and broad-spectrum antimicrobial agents[4].

Chemical Rationale & Structural Biology

The design of pyrazole-morpholine Mannich bases is deeply rooted in the "mixed pharmacophore" theory, which aims to synergize the biological activities of distinct functional groups[2].

-

The Pyrazole Core: The pyrazole nucleus acts as a bioisostere for various aromatic rings and mimics the adenine nucleus of ATP. This structural mimicry allows it to anchor deeply within the ATP-binding clefts of target kinases, such as VEGFR2 and CDK-2, making it an exceptional scaffold for oncology[2].

-

The Morpholine Moiety: The incorporation of a morpholine ring serves a critical dual purpose. Pharmacodynamically, its oxygen atom acts as a hydrogen-bond acceptor, interacting with solvent-exposed regions of target proteins. Pharmacokinetically, it significantly modulates the molecule's

and lipophilicity ( -

The Mannich Base Linker (-CH₂-N-): This flexible aminomethyl bridge not only links the two pharmacophores but also introduces a protonatable nitrogen atom. In physiological conditions, this can form salt bridges with acidic residues in target receptors or act as a prodrug linker that undergoes controlled cleavage in specific tumor microenvironments[1].

Synthetic Methodologies & Workflows

The synthesis of these derivatives relies on a multicomponent Mannich condensation. The choice of a secondary amine like morpholine is highly intentional; it prevents the formation of complex, over-alkylated mixtures that often plague reactions utilizing primary amines[1].

Protocol: Synthesis of Pyrazole-Morpholine Mannich Bases

This self-validating protocol is adapted from standard methodologies for synthesizing pyrazolone-phosphonate Mannich bases and azo-pyrazole derivatives[4],[2].

Step 1: Reagent Preparation & Solubilization

-

Action: Dissolve the pyrazole derivative (e.g., 10 mmol) and morpholine (15 mmol) in a co-solvent system of water and N,N-Dimethylformamide (DMF) (approx. 20 mL)[4]. Alternatively, ethanol can be used for specific azo-pyrazoles[2].

-

Causality: DMF or ethanol ensures the complete dissolution of the hydrophobic pyrazole core, while water facilitates the subsequent reaction with aqueous formaldehyde. Using a slight molar excess of morpholine drives the equilibrium toward the intermediate iminium ion.

Step 2: Iminium Ion Generation (Ice Bath)

-

Action: Cool the mixture to 0–5°C. Dropwise, add an aqueous solution of formaldehyde (37%, 10-15 mmol)[4].

-

Causality: Formaldehyde and morpholine rapidly condense to form a highly electrophilic iminium ion. The ice bath is critical to control the exothermic nature of this condensation and prevent the volatilization of formaldehyde, ensuring stoichiometric fidelity.

Step 3: Nucleophilic Attack & Maturation

-

Action: Stir the reaction mixture for 2 hours under cold conditions, then allow it to warm and stir at room temperature for 24 hours[4],[2].

-

Causality: The acidic C-H or N-H of the pyrazole core nucleophilically attacks the iminium ion. The extended room-temperature maturation ensures complete conversion to the thermodynamically stable Mannich base.

Step 4: Validation & Purification

-

Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a cyclohexane:ethyl acetate (7:3) mobile phase[4]. Once complete, filter the precipitated product and recrystallize from hot ethanol[2].

-

Causality: TLC provides real-time validation of starting material consumption. Recrystallization exploits the differential solubility of the Mannich base versus unreacted morpholine/formaldehyde, yielding analytically pure crystals suitable for in vitro biological assays.

Synthetic workflow of Pyrazole-Morpholine Mannich bases via iminium ion intermediate.

Pharmacological Profiling & Quantitative Data

The hybridization of these moieties yields compounds with exceptional polypharmacology, spanning oncology, immunology, and infectious diseases.

-

Anticancer Activity (Liver Cancer): Derivatives such as "Compound 6b" (an azo-pyrazole morpholine Mannich base) have demonstrated potent cytotoxicity against HepG2 liver cancer cells. Compound 6b acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2), outperforming standard clinical drugs like Sorafenib and Roscovitine[2].

-

Anti-inflammatory Activity: Bis-Mannich base derivatives of curcumin pyrazole have been synthesized to combat inflammation. The morpholine-substituted derivative "Compound 2a" exhibited highly selective Cyclooxygenase-2 (COX-2) inhibition, significantly outperforming diclofenac sodium in protein denaturation assays[3].

Table 1: Quantitative Pharmacological Profile of Key Derivatives

| Compound / Scaffold | Target / Assay | Key Structural Features | IC₅₀ / Efficacy Value | Reference |

| Compound 6b | HepG2 Cytotoxicity | Pyrazole, Morpholine, Azo-linkage | 2.52 µM | [2] |

| Compound 6b | VEGFR2 Inhibition | Pyrazole, Morpholine, Azo-linkage | 0.20 µM | [2] |

| Compound 6b | CDK-2 Inhibition | Pyrazole, Morpholine, Azo-linkage | 0.458 µM | [2] |

| Compound 2a | COX-2 Inhibition (Anti-inflammatory) | Curcumin Pyrazole, Bis-Mannich Morpholine | 0.506 µM | [3] |

| Pyrazole-Phosphonate | Antimicrobial (B. subtilis) | Pyrazole-5-One, Phosphonate, Morpholine | Significant Zone of Inhibition | [4] |

Mechanistic Pathways

The dual inhibition of VEGFR2 and CDK-2 by pyrazole-morpholine Mannich bases represents a highly synergistic approach to oncology. By competitively binding to the ATP pocket of VEGFR2, the compounds starve the tumor of necessary blood supply (anti-angiogenesis). Simultaneously, CDK-2 inhibition arrests the cell cycle at the S-phase. This dual blockade creates a catastrophic cellular environment for HepG2 cells, dramatically increasing the total cell population undergoing apoptosis (up to 42.9% for Compound 6b compared to a mere 0.95% in untreated controls)[2].

Dual VEGFR2/CDK-2 inhibition pathway and apoptosis induction by Compound 6b.

Conclusion

The strategic integration of pyrazole and morpholine via a Mannich base linkage yields a versatile, drug-like scaffold capable of addressing complex, multi-factorial diseases. By fine-tuning the electronic and steric properties of the aminomethyl linker, researchers can continue to develop highly selective kinase inhibitors and anti-inflammatory agents with optimized pharmacokinetic profiles.

References

-

[4] Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. Open Pharmaceutical Sciences Journal.[Link]

-

[1] Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC).[Link]

-

[2] Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry.[Link]

-

[3] Bis-Mannich Base derivatives of Curcumin Pyrazole: Synthesis and its Anti-inflammatory Study In-vitro and In-Silico. Research Journal of Pharmacy and Technology.[Link]

Sources

- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates [openpharmaceuticalsciencesjournal.com]

The Bioactivity Profile of N-Linked Pyrazole Morpholine Compounds: Mechanistic Insights and Preclinical Workflows

Executive Summary

The integration of N-linked pyrazole and morpholine moieties into a single molecular scaffold represents a sophisticated strategy in modern medicinal chemistry. This hybrid pharmacophore effectively balances potent target engagement—particularly within the ATP-binding pockets of kinases—with favorable pharmacokinetic properties. This technical guide explores the structural rationale, primary bioactivities, mechanistic pathways, and self-validating experimental protocols required to evaluate N-linked pyrazole morpholine derivatives in preclinical drug discovery.

Structural Rationale & ADMET Profiling

The design of bioactive molecules requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADMET). The pairing of N-linked pyrazoles with morpholine rings is a deliberate choice driven by the following structural causalities:

-

The N-Linked Pyrazole Core: Pyrazoles are nitrogen-rich heterocycles that act as excellent hydrogen-bond donors and acceptors, making them ideal for anchoring compounds into the hinge region of target kinases. However, electron-rich N-arylpyrazoles are highly susceptible to cytochrome P450-mediated oxidation. This metabolic liability can lead to the formation of reactive paraquinoneimine or pyrazoleiminium species, which covalently bind to off-target proteins and induce hepatotoxicity[1].

-

The Morpholine Modulator: To counterbalance the lipophilicity and potential metabolic instability of the pyrazole core, a morpholine ring is frequently appended. The morpholine oxygen acts as a weak base (calculated pKa ~7.0–7.4), ensuring the molecule is partially protonated at physiological pH (7.4)[1]. This targeted protonation dramatically enhances aqueous solubility and intestinal permeability, improving oral exposure without the need for complex, lipid-based formulations[2].

Primary Pharmacological Targets: Kinase Inhibition

N-linked pyrazole morpholine compounds have demonstrated profound efficacy as selective kinase inhibitors, most notably against the Janus kinase (JAK) family. Overactivation of the JAK/STAT pathway is a primary driver in various hematological malignancies and autoimmune disorders.

Recent structural optimizations have yielded quinoxalinone-containing pyrazole morpholine derivatives, such as the compound ST4j and the derivative NVP-BSK805 , which exhibit extraordinary potency[3],[4].

Quantitative Bioactivity Summary

| Compound / Scaffold | Primary Target / Assay | Activity Level (IC50) | Biological Effect |

| ST4j (Quinoxalinone-pyrazole) | JAK2 Kinase | 13.00 ± 1.31 nM | Complete abolition of Y1007/1008 phosphorylation[4]. |

| ST4j (Quinoxalinone-pyrazole) | JAK3 Kinase | 14.86 ± 1.29 nM | High selectivity over other kinase families[4]. |

| ST4j (Cell-based) | TF1 Leukemia Cells | 15.53 ± 0.82 μM | Dose-dependent apoptosis induction[4]. |

| NVP-BSK805 derivative | JAK2 (SET-2 cells) | Potent | Apoptosis in human megakaryoblastic cells[3]. |

Mechanistic Pathway: JAK2/STAT5 Axis Inhibition

The primary mechanism of action for these compounds involves the competitive inhibition of the JAK2 ATP-binding site. By binding to JAK2, the pyrazole morpholine inhibitor prevents the enzyme's autophosphorylation. Consequently, the downstream substrate, STAT5, cannot be phosphorylated at tyrosine residue Y694[4].

Without phosphorylation, STAT5 fails to dimerize and translocate to the nucleus, halting the transcription of survival genes. This signaling blockade triggers the cleavage and activation of Caspase 3 and 7, ultimately driving the malignant cell into apoptosis in a time- and dose-dependent manner[4].

Fig 1: Mechanism of JAK2/STAT5 pathway inhibition by pyrazole morpholine compounds.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of N-linked pyrazole morpholine compounds must utilize self-validating assay systems. Below are the standard operating procedures for biochemical and cellular evaluation.

Protocol A: Self-Validating Biochemical Kinase Assay (TR-FRET)

Purpose: To quantify the direct IC50 of the compound against isolated JAK2 kinase while ruling out false positives caused by colloidal aggregation.

-

Reagent Preparation: Prepare a master mix containing recombinant JAK2 enzyme, ATP (at the Km value to ensure competitive inhibition dynamics), and a fluorescently labeled peptide substrate.

-

Self-Validation Checkpoint (Detergent Control): Split the assay into two parallel conditions: Buffer A (Standard) and Buffer B (Standard + 0.01% Triton X-100). Causality: Highly lipophilic pyrazoles can form colloidal aggregates that non-specifically sequester enzymes. Triton X-100 disrupts these aggregates. If the IC50 shifts by >3-fold in Buffer B, the compound is flagged as a promiscuous aggregator.

-

Compound Addition: Dispense the pyrazole morpholine compounds in a 10-point dose-response curve (e.g., 0.1 nM to 10 μM) using acoustic liquid handling to minimize solvent (DMSO) effects.

-

Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: TR-FRET introduces a time delay before reading emission, completely eliminating interference from the auto-fluorescence commonly exhibited by multi-ring heterocyclic compounds.

Protocol B: Cell-Based Apoptosis Evaluation (Flow Cytometry)

Purpose: To verify that target inhibition translates to the desired phenotypic outcome (apoptosis) in living cells.

-

Cell Culture: Culture TF1 or SET-2 leukemia cells (which overexpress JAK2)[4] in RPMI-1640 medium supplemented with 10% FBS.

-

Treatment & Positive Control: Treat cells with the test compound at IC25, IC50, and IC75 concentrations for 24, 48, and 72 hours. Self-Validation Checkpoint: Always include a clinical-grade inhibitor (e.g., Ruxolitinib or Tofacitinib) as a positive control[4].

-

Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analysis: Analyze via flow cytometry. Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). If a compound induces a massive spike in PI+ cells without an Annexin V+ intermediate, it is causing direct chemical toxicity rather than target-mediated apoptosis, necessitating a structural redesign.

Fig 2: Self-validating screening workflow for pyrazole morpholine hit-to-lead optimization.

Emerging Bioactivities

Beyond oncology and kinase inhibition, the pyrazole-morpholine scaffold is highly versatile:

-

Anti-inflammatory Agents: Pyrazole-containing chalcones and pyridine-3-carbonitriles featuring morpholine rings have been synthesized and evaluated in vivo. Specific derivatives featuring para-methoxy substituents on the pyrazole phenyl ring exhibited anti-inflammatory activity comparable to the standard drug diclofenac[5].

-

Antimicrobial Activity: Novel Schiff bases combining 1,3-diphenyl-1H-pyrazole with morpholin-3-one derivatives have demonstrated remarkable antibacterial activity, particularly against Gram-positive Staphylococcus aureus, highlighting the scaffold's potential in combating drug-resistant pathogens[6].

References

- Source: ACS Omega (via NIH / PMC)

- Title: Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds Source: ACS Omega URL

- Title: Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: ACS Publications URL

- Title: The Medicinal Chemist's Guide to Solving ADMET Challenges Source: National Academic Digital Library of Ethiopia URL

- Title: Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity Source: Oriental Journal of Chemistry URL

- Title: Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)

Sources

An In-Depth Technical Guide to the Determination and Interpretation of the Solubility of 4-(1H-Pyrazol-1-ylmethyl)morpholine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and ultimate bioavailability.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals focused on understanding the solubility characteristics of 4-(1H-Pyrazol-1-ylmethyl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document outlines the authoritative methodologies for its determination, the theoretical principles governing its behavior, and the practical application of the resulting data. We will detail the gold-standard isothermal shake-flask method, discuss the thermodynamic underpinnings of solubility, and provide insights into interpreting solubility profiles for rational solvent selection in process chemistry and formulation development.

Part 1: The Strategic Importance of Solubility in Drug Development

Why Solubility is a Critical Quality Attribute

In pharmaceutical sciences, solubility is a foundational physicochemical property that dictates the developability and therapeutic efficacy of a drug candidate.[3][4] Poor aqueous solubility is a primary reason for the failure of promising compounds, as it often leads to low and erratic absorption, poor bioavailability, and challenges in developing viable dosage forms.[1][3] Consequently, understanding the solubility of a molecule like 4-(1H-Pyrazol-1-ylmethyl)morpholine in a wide range of organic solvents is paramount for several key stages of development:

-

Process Chemistry: Rational selection of solvents is crucial for reaction optimization, controlling reaction kinetics, and facilitating product isolation and purification through crystallization.[5]

-

Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for creating stable and effective drug products, whether for oral, parenteral, or topical delivery.[6]

-

Preclinical Assessment: Early solubility testing helps in identifying potential liabilities, allowing for early intervention through salt formation, polymorph screening, or other solubility enhancement techniques.[2][6]

The 4-(1H-Pyrazol-1-ylmethyl)morpholine Scaffold

The target molecule combines two heterocycles of high value in medicinal chemistry. The pyrazole ring is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure found in numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[7] The morpholine moiety is a saturated heterocycle containing both ether and amine functionalities.[8] It is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacological profile.[9][10] The combination of the aromatic, hydrogen-bond-donating/accepting pyrazole and the polar, flexible morpholine suggests a complex and interesting solubility profile that warrants rigorous experimental investigation.

Part 2: A Practical Guide to Experimental Solubility Determination

While various high-throughput methods exist for early-stage screening, the gold standard for obtaining definitive thermodynamic solubility data is the isothermal saturation or "shake-flask" method.[11] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

The Isothermal Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached.

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess of the solid compound is critical. It ensures that the solvent becomes saturated and that an equilibrium is established between the dissolved and undissolved states. This is the fundamental principle of measuring thermodynamic solubility.[11]

-

Isothermal Conditions: Temperature is a critical variable affecting solubility. Maintaining a constant temperature with a calibrated water bath or incubator is essential for reproducibility and accuracy. The van't Hoff equation describes the relationship between temperature and the equilibrium constant (solubility).[12]

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This time can vary significantly between solute-solvent systems and must be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours and confirming that the concentration no longer changes).

-

Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the temperature or causing precipitation. Filtration through a sub-micron filter (e.g., 0.22 µm PTFE) is standard practice.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline 4-(1H-Pyrazol-1-ylmethyl)morpholine to a series of vials, each containing a precisely measured volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest within the isothermal bath for at least 30 minutes to permit the undissolved solid to settle.

-

Sampling: Carefully draw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step must be performed quickly to prevent temperature changes that could induce precipitation.

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Alternatively, dilute the saturated solution with a suitable mobile phase and quantify the concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, referencing a standard calibration curve.[11]

-

-

Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (x).

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Part 3: Theoretical Framework of Solubility

A deep understanding of solubility requires moving beyond empirical data to the underlying thermodynamic principles. The general rule of "like dissolves like" provides a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[13]

Thermodynamics of Dissolution

Solubility is an equilibrium process governed by the Gibbs free energy of solution (ΔG_sol). Dissolution occurs spontaneously when ΔG_sol is negative. This is defined by the Gibbs-Helmholtz equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is typically positive as the dissolved molecules are more disordered than in the crystal lattice.

The solubility of a solid in a liquid can be predicted by considering the thermodynamic cycle involving the solid's crystal lattice energy and the solvation energy of the molecule.[12][14]

Factors Influencing Solubility

Caption: Key Factors Governing the Solubility of a Solid in a Liquid.

For 4-(1H-Pyrazol-1-ylmethyl)morpholine, the pyrazole ring's N-H group can act as a hydrogen bond donor, while the pyridine-like nitrogen and the morpholine's oxygen and nitrogen atoms can act as hydrogen bond acceptors. This complex functionality suggests that solubility will be highest in polar, protic solvents (like ethanol) or polar, aprotic solvents with strong hydrogen bond accepting capabilities (like DMSO or acetone). Conversely, solubility is expected to be low in nonpolar solvents like hexane.

Part 4: Data Presentation and Application

Once determined, the solubility data should be presented in a clear and comparative format.

Tabulating Solubility Data

A well-structured table is the most effective way to summarize the quantitative results. This allows for easy comparison across different solvents and temperatures.

Table 1: Template for Reporting Experimental Solubility of 4-(1H-Pyrazol-1-ylmethyl)morpholine at 298.15 K (25 °C)

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Hexane | 0.1 | Experimental Value | Calculated Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | 5.2 | Experimental Value | Calculated Value | Calculated Value |

| Methanol | 6.6 | Experimental Value | Calculated Value | Calculated Value |

| Water | 10.2 | Experimental Value | Calculated Value | Calculated Value |

Practical Application of Data

-

Crystallization Solvent Selection: A good crystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The data table allows for the rapid identification of potential solvent/anti-solvent systems for effective purification.

-

Formulation Strategy: For liquid formulations, solvents in which the compound shows high solubility would be prioritized. For poorly soluble compounds, this data is the first step toward exploring enabling technologies like amorphous solid dispersions or lipid-based formulations.[4]

-

Building Predictive Models: This high-quality experimental data can serve as a training set for developing Quantitative Structure-Property Relationship (QSPR) models, which can then be used to predict the solubility of related analogues, accelerating future discovery efforts.[15][16]

References

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharma Web.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.

- Improving solubility and accelerating drug development. Veranova.

- Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.

- Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net.

- Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate.

- Solubility Testing of Organic Compounds. Scribd.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Asian Journal of Chemistry.

- (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods... ResearchGate.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- 4-(1H-pyrazol-4-ylcarbonyl)morpholine. Fluorochem.

- (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

- Morpholine. Sciencemadness Wiki.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veranova.com [veranova.com]

- 5. physchemres.org [physchemres.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. mdpi.com [mdpi.com]

- 8. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ws [chem.ws]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role and Latent Reactivity of the Methylene Bridge in N-Substituted Pyrazoles: A Guide for Advanced Synthesis and Drug Discovery

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

The N-substituted pyrazole motif is a cornerstone of modern medicinal chemistry and materials science, celebrated for its metabolic stability and versatile coordination properties.[1] Often, the substituents at the N-1 position are not mere passive appendages but active participants in the molecule's overall chemical behavior. This is particularly true for N-substituents bearing a methylene (-CH₂-) group directly attached to the pyrazole nitrogen. This methylene bridge, frequently perceived as a simple linker, harbors a nuanced and exploitable reactivity. Its protons exhibit a heightened acidity due to the electronic influence of the adjacent pyrazole ring, rendering it susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the methylene bridge's reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic principles and stereochemical factors that govern its transformations. We will dissect key reaction classes—including deprotonation-alkylation, oxidation, and condensation—providing field-proven protocols and mechanistic insights to empower researchers in drug development and materials science to harness the full synthetic potential of this critical functional group.

The Electronic Landscape of the Methylene Bridge

The reactivity of the methylene bridge is fundamentally dictated by the electronic nature of the N-substituted pyrazole ring. The pyrazole ring itself is an electron-rich heterocyclic system, but the two adjacent nitrogen atoms create a complex electronic environment.[2] The sp²-hybridized nitrogen at the N-2 position is basic, while the pyrrole-like nitrogen at N-1, to which the methylene bridge is attached, influences the acidity of the adjacent C-H bonds.[3][4]

The N-1 nitrogen atom withdraws electron density from the attached methylene group via an inductive effect (-I), thereby increasing the acidity of the methylene protons. This effect makes the methylene bridge a "soft" carbon acid, readily deprotonated by moderately strong bases.

Figure 1: Key electronic factors governing the acidity and reactivity of the pyrazole N-1 methylene bridge.

The stability of the resulting carbanion is a crucial factor. If the 'R' group attached to the methylene is electron-withdrawing (e.g., another pyrazole ring, an aryl group, or a carbonyl), it can further stabilize the negative charge through resonance, significantly lowering the pKa of the methylene protons and facilitating a wider range of subsequent reactions.

Core Reactivity: Condensation and Bis-Pyrazole Formation

One of the most well-documented and synthetically useful reactions involving the methylene bridge is its participation in condensation reactions, particularly with aldehydes. This reactivity is especially prominent in systems like 3-methyl-1-phenyl-5-pyrazolone, where the C-4 position is an active methylene group flanked by two carbonyls (in its keto-enol tautomeric form), making it highly acidic and reactive.

The Knoevenagel-type condensation of two equivalents of a pyrazolone with an aldehyde provides a straightforward and high-yielding route to 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). These bis-heterocyclic structures are of significant interest in medicinal chemistry for their antioxidant and anticancer properties.[5]

Mechanistic Pathway: Knoevenagel Condensation

The reaction proceeds through a well-established pathway involving base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.

Caption: Workflow for the synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) via condensation.

Field-Proven Protocol: Synthesis of 4,4'-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol is adapted from a high-yielding, room-temperature synthesis, demonstrating the practical application of the principles discussed.[5]

Materials:

-

3-methyl-1-phenyl-5-pyrazolone (2.0 mmol)

-

4-hydroxybenzaldehyde (1.0 mmol)

-

Sodium Acetate (CH₃COONa) (3.0 mmol)

-

Ethanol (10 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) in ethanol (10 mL).

-

Add sodium acetate (3.0 mmol) to the solution. The choice of a mild base like sodium acetate is critical; it is strong enough to catalyze the reaction without promoting unwanted side reactions.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The product, 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), is typically obtained in high purity without the need for column chromatography.[5]

Self-Validation: The success of this protocol is validated by the high yield and purity of the product, which can be confirmed by melting point analysis and spectroscopic methods (¹H-NMR, ¹³C-NMR). For the title compound, characteristic ¹H-NMR signals include a singlet for the methine proton around 4.84 ppm and a singlet for the phenolic -OH around 9.17 ppm (in DMSO-d6).[5]

Oxidation of the Methylene Bridge

The methylene bridge can be oxidized to a carbonyl group, transforming a flexible linker into a rigid and conjugated ketone. This transformation is highly valuable as it introduces a new reactive site and significantly alters the electronic and conformational properties of the molecule. Carbonyl-bridged bis-pyrazoles are important scaffolds in their own right, with documented biological activities.[6]

Oxidation can also be the first step in more complex transformations. For instance, the oxidation of benzhydryl-substituted pyrazoles (containing a -CH(Ar)₂ bridge) can lead to stable benzopyrano[4,3-c]pyrazoles, which are precursors to cationic dyes.[7]

Experimental Protocol: Oxidation using p-Chloranil

This protocol describes the oxidation of a diarylmethyl group adjacent to a pyrazole ring, demonstrating a method applicable to methylene bridges, particularly when activated.[7]

Materials:

-

Substituted 3-(diarylmethyl)pyrazole derivative (1.0 mmol)

-

p-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) (1.2 mmol)

-

Methanol (as solvent and reactant)

Procedure:

-

Dissolve the pyrazole starting material (1.0 mmol) in methanol in a suitable flask.

-

Add p-chloranil (1.2 mmol). p-Chloranil is chosen as the oxidant due to its high redox potential, enabling it to accept a hydride from the activated methylene (or methine) position.

-

Reflux the reaction mixture. The heat provides the necessary activation energy for the hydride transfer to occur.

-

The reaction mechanism involves the formation of a pyrylium-type intermediate, which is then trapped by the methanol solvent, leading to the oxidized product.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue using column chromatography on silica gel to isolate the desired oxidized product.

Deprotonation and Functionalization

For N-substituted pyrazoles where the methylene bridge is not flanked by activating groups (e.g., N-alkyl pyrazoles), its reactivity is more subtle but can still be harnessed. The use of strong bases can deprotonate the methylene group to form a nucleophilic carbanion, which can then be trapped with various electrophiles.

This strategy is foundational for introducing diverse functional groups. For example, reacting an N-CH₂CN functionalized pyrazole with an azide ("click reaction") can form an N-methylene-C bridged tetrazole, a method used to create advanced energetic materials.[8] This highlights that the methylene bridge serves as a key handle for elaborate molecular construction.

Representative Data on Methylene Bridge Functionalization

The following table summarizes representative transformations starting from an activated methylene bridge on a pyrazole scaffold, showcasing the versatility of this position.

| Starting Material | Reagent(s) | Product Type | Application Area | Reference |

| 3-Methyl-1-phenyl-5-pyrazolone | Aromatic Aldehyde, NaOAc | 4,4'-(Arylmethylene)bis(pyrazol-5-ol) | Medicinal Chemistry | [5] |

| 3-(Diarylmethyl)pyrazole derivative | p-Chloranil, Methanol | Oxidized diarylmethylene derivative | Materials (Dyes) | [7] |

| N-CH₂CN substituted pyrazole | NaN₃, ZnCl₂ (Click Chemistry) | N-Methylene-C bridged pyrazole-tetrazole | Energetic Materials | [8] |

| 3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole | Chloroacetyl chloride | N-acylated pyrazole | Synthetic Intermediate | [9] |

Conclusion and Future Outlook

The methylene bridge in N-substituted pyrazoles is far from an inert spacer. Its reactivity, governed by the electronic properties of the pyrazole ring and adjacent functional groups, provides a powerful platform for molecular diversification. From high-yield condensation reactions forming complex bis-heterocycles to targeted oxidations and deprotonation-alkylation sequences, the methylene bridge is a key strategic element in modern organic synthesis.

For researchers in drug discovery, understanding and exploiting this reactivity allows for the rapid generation of libraries of complex molecules with diverse three-dimensional shapes and pharmacophoric features.[10] For materials scientists, it offers a route to novel dyes, ligands, and energetic materials. Future research will likely focus on developing enantioselective functionalizations of the methylene bridge and exploring its reactivity under photoredox or electrochemical conditions to unlock new, sustainable synthetic pathways.

References

- Transition-metal-catalyzed C–H functionalization of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing).

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.Life Chemicals.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.PMC.

- SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIV

- N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles.PubMed.

- Recent advances in carbonyl infused bis-pyrazoles: relevance, synthetic developments and biological significance.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.PMC.

- Oxidation and ring cleavage reactions of 3-benzhydrylchromones. Generation of triarylmethine cations from methylidenechroman-4-ones and benzopyrano[4,3-c]pyrazoles.ePrints Soton.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation and ring cleavage reactions of 3-benzhydrylchromones. Generation of triarylmethine cations from methylidenechroman-4-ones and benzopyrano[4,3-c]pyrazoles - ePrints Soton [eprints.soton.ac.uk]

- 8. N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. real-j.mtak.hu [real-j.mtak.hu]

- 10. mdpi.com [mdpi.com]

The Strategic Integration of Morpholinomethyl and Pyrazole Scaffolds in Modern Drug Discovery

Executive Summary

The design of highly selective, bioavailable small-molecule inhibitors is a central challenge in medicinal chemistry. Over the past two decades, the fusion of the pyrazole core with a morpholinomethyl moiety has emerged as a privileged pharmacophore. This combination synergizes the geometric and electronic properties of a flat, hydrogen-bonding heterocycle with the physicochemical advantages of a basic, solubilizing aliphatic ring.

This technical guide explores the history, chemical rationale, and discovery workflows of morpholinomethyl pyrazole derivatives, highlighting their critical roles as multi-targeted kinase inhibitors and disruptors of complex protein-protein interactions (PPIs).

Chemical Rationale & Pharmacophore Design

The success of the morpholinomethyl pyrazole scaffold is rooted in the complementary physical chemistry of its two components:

-

The Pyrazole Core (The "Warhead"): Pyrazole is a 5-membered, rigid, planar aromatic heterocycle. Its adjacent nitrogen atoms act simultaneously as a hydrogen bond donor and acceptor. In kinase drug discovery, this motif is highly prized for its ability to perfectly mimic the adenine ring of ATP, allowing it to anchor securely to the extended hinge region of kinase active sites [1].

-

The Morpholinomethyl Motif (The "ADME Tuner"): Morpholine is a basic, saturated heterocycle. When attached to the pyrazole via a methylene bridge (

), it serves multiple causal functions:-

pKa Modulation: The morpholine nitrogen (typically possessing a pKa of ~7.5–8.0 in this context) is partially protonated at physiological pH, drastically improving aqueous solubility.

-

Solvent Channel Projection: In structure-based drug design (SBDD), the morpholinomethyl group is deliberately vectored toward the solvent-exposed regions of the target protein. This minimizes steric clashes within the binding pocket while reducing lipophilicity (LogD).

-

Reducing Plasma Protein Binding (PPB): By increasing the polar surface area and introducing a basic center, the morpholinomethyl group prevents the molecule from becoming non-specifically sequestered by human serum albumin, thereby increasing the free fraction of the drug in systemic circulation [2].

-

Case Study 1: Fragment-Based Discovery of AT9283 (Kinase Inhibitor)

One of the most prominent historical examples of this scaffold is AT9283 , a multi-targeted kinase inhibitor (Aurora A/B, JAK2, Abl) discovered by Astex Therapeutics[1].

Traditional High-Throughput Screening (HTS) often yields large, lipophilic hits with poor ligand efficiency. To circumvent this, researchers utilized Fragment-Based Drug Discovery (FBDD) . The initial hit was a simple, low-molecular-weight pyrazole-benzimidazole fragment. While it possessed excellent ligand efficiency and anchored perfectly to the Aurora A hinge region, it lacked cellular potency and suffered from >99% plasma protein binding due to its high lipophilicity[2].

The Causal Optimization:

Researchers replaced a suboptimal benzamide linker with a urea linker to twist the molecular conformation, and critically, introduced a morpholinomethyl group to the benzimidazole-pyrazole core. This specific structural choice projected the morpholine ring directly into the solvent channel. The result was AT9283: a compound with an IC

Caption: FBDD workflow illustrating the causal progression from fragment screening to AT9283 discovery.

Case Study 2: Disrupting Protein-Protein Interactions (APC-Asef)

Beyond ATP-competitive kinase inhibition, morpholinomethyl pyrazoles have proven highly effective in disrupting "undruggable" Protein-Protein Interactions (PPIs).

In colorectal cancer (CRC), truncated Adenomatous Polyposis Coli (APC) proteins constitutively bind to and activate Asef (a Rho guanine nucleotide exchange factor). This APC-Asef complex hyperactivates Cdc42, driving tumor cell migration and metastasis [3].

Through virtual screening and molecular docking, researchers at Nanjing University identified a dihydropyrazole core capable of binding the APC-Asef interface. To optimize the compound, a morpholine moiety was integrated (yielding Compound 7g ). The morpholine group was causally selected to form critical hydrogen bonds with solvent-exposed residues on Asef, sterically locking the interface and preventing APC from binding. Compound 7g exhibited an exceptional IC

Caption: The APC-Asef signaling pathway and its targeted disruption by morpholinomethyl pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the discovery of these derivatives relies on self-validating assay systems. Below are the standard methodologies used to validate both target engagement and phenotypic causality.

Protocol A: X-Ray Crystallography-Driven Fragment Soaking (FBDD)

Purpose: To definitively prove that the pyrazole fragment binds to the intended target site before chemical optimization.

-

Protein Crystallization: Generate high-resolution, soakable apo-crystals of the target kinase (e.g., Aurora A) using vapor diffusion. Causality: Soakable crystals allow the introduction of ligands without disrupting the crystal lattice, preventing false negatives caused by conformational collapse.

-

High-Concentration Soaking: Immerse the crystal in a mother liquor containing 10–50 mM of the pyrazole fragment for 2–24 hours. Causality: Fragments have low intrinsic affinity (high

M to mM -

Diffraction & Electron Density Mapping: Collect X-ray diffraction data and solve the structure using molecular replacement.

-

Validation: If continuous electron density is observed in the hinge region, the hit is validated. The morpholinomethyl vector is then computationally modeled into the solvent channel before physical synthesis.

Protocol B: Fluorescence Polarization (FP) Assay for PPI Inhibitors

Purpose: To validate that the phenotypic death of cancer cells is caused specifically by the disruption of the APC-Asef complex, rather than off-target toxicity.

-

Tracer Preparation: Synthesize a fluorescently labeled peptide corresponding to the APC binding domain (e.g., FITC-APC).

-

Complex Formation: Incubate FITC-APC with purified recombinant Asef protein. Causality: The large molecular weight of the complex slows the rotation of the fluorophore, resulting in a high baseline Fluorescence Polarization (mP) signal.

-

Inhibitor Titration: Add the morpholinomethyl pyrazole derivative (e.g., Compound 7g) in a dose-response gradient.

-

Validation: A dose-dependent decrease in the FP signal confirms that the small molecule is directly displacing the FITC-APC peptide from Asef. This biochemical validation ensures that subsequent in vivo tumor shrinkage is mechanistically linked to PPI disruption[4].

Quantitative Data Presentation

The table below summarizes the pharmacological profiles of key morpholinomethyl pyrazole derivatives, demonstrating the versatility of this scaffold across different therapeutic targets [1][4][5].

| Compound Name | Primary Target | IC | Disease Indication | Role of Morpholinomethyl / Pyrazole Scaffold |

| AT9283 | Aurora A/B, JAK2, Abl | ~3.0 nM | Solid Tumors / Leukemia | Pyrazole: Hinge binder.Morpholine: Solubilizer, reduces PPB. |

| Compound 7g | APC-Asef Complex | 0.10 μM (Cellular) | Colorectal Cancer | Pyrazole: Core interface anchor.Morpholine: H-bond with solvent residues. |

| Compound 27ab | KDM5B (Demethylase) | 0.024 μM | Gastric Cancer | Pyrazole: Active site coordination.Morpholine: Cellular permeability enhancer. |

Conclusion

The morpholinomethyl pyrazole scaffold is a triumph of rational drug design. By combining the rigid, target-anchoring properties of the pyrazole ring with the dynamic, solubility-enhancing nature of the morpholinomethyl group, medicinal chemists have successfully drugged both traditional kinase targets and highly challenging protein-protein interactions. As computational modeling and fragment-based techniques continue to evolve, this versatile pharmacophore will undoubtedly serve as the foundation for next-generation therapeutics.

References

-

Howard, S., et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

-

Astex Therapeutics. "Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity." Astex Therapeutics Scientific Posters. URL: [Link]

-

Zhu, H., et al. "Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy." Frontiers in Cell and Developmental Biology. URL: [Link]

-

Yan, X. Q., et al. "Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction." European Journal of Medicinal Chemistry. URL: [Link]

-

Wang, Z., et al. "Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B)." European Journal of Medicinal Chemistry. URL: [Link]

Methodological & Application

Application Note: Synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine via N-Mannich Reaction

Introduction & Strategic Rationale

In modern drug discovery and medicinal chemistry, the optimization of pharmacokinetic properties is as critical as target binding affinity. Lipophilic pharmacophores often suffer from poor aqueous solubility, leading to sub-optimal bioavailability. The N-Mannich reaction serves as a powerful late-stage functionalization strategy to overcome this, allowing the introduction of ionizable aminomethyl groups.

Specifically, the synthesis of 4-(1H-pyrazol-1-ylmethyl)morpholine represents a classic N-Mannich condensation. By bridging a pyrazole core with a morpholine moiety via a methylene linker, researchers can dramatically enhance the water solubility of pyrazole-containing active pharmaceutical ingredients (APIs)[2]. This application note provides an in-depth, self-validating protocol for this synthesis, detailing the mechanistic causality behind each experimental choice to ensure high-yield, reproducible results.

Mechanistic Principles & Causality

Unlike traditional C-Mannich reactions that rely on enolizable carbonyls, this synthesis exploits the acidic N-H proton of the pyrazole ring [1]. The reaction is a three-component condensation between morpholine (a secondary amine), formaldehyde (the electrophilic methylene source), and 1H-pyrazole (the nucleophile).

The Causality of the Reaction Sequence

-

Iminium Ion Formation: Morpholine reacts with formaldehyde to form a hemiaminal intermediate. Under mild thermal conditions, this intermediate undergoes dehydration to generate a highly reactive electrophile: the morpholin-4-ium-4-ylidene iminium ion.

-

Nucleophilic Attack: 1H-Pyrazole possesses a relatively acidic N-H (pKa ~ 14.4). The pyrrole-like nitrogen of the pyrazole ring acts as a nucleophile, attacking the iminium carbon to form the stable C-N bond of the N-Mannich base [3].

Experimental Causality (Why Pre-mix?): A critical failure point in multicomponent Mannich reactions is the simultaneous mixing of all reagents, which can lead to the formation of N-hydroxymethylpyrazole—a reversible but kinetically sluggish side product. By pre-mixing morpholine and formaldehyde for 30 minutes prior to pyrazole addition, we force the system to exclusively generate the highly electrophilic iminium ion, thereby accelerating the reaction and ensuring high regioselectivity.

Figure 1: Mechanistic pathway of the N-Mannich condensation forming the target molecule.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. The use of paraformaldehyde over 37% aqueous formaldehyde is recommended to minimize water content, which drives the dehydration step of the iminium formation forward.

Reagents & Equipment

-

1H-Pyrazole: 1.0 mmol (68.1 mg)

-

Morpholine: 1.0 mmol (87.1 mg / ~87 µL)

-

Paraformaldehyde: 1.2 mmol (36.0 mg)

-

Solvent: Absolute Ethanol (5.0 mL)

-

Equipment: 25 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

-

Iminium Pre-formation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of absolute ethanol. Add morpholine (1.0 mmol) followed by paraformaldehyde (1.2 mmol).

-

Activation: Stir the suspension at 25°C for 30–45 minutes. Self-Validation Check: The gradual dissolution of paraformaldehyde indicates successful conversion into the soluble hemiaminal/iminium intermediate.

-

Nucleophile Addition: Add 1H-pyrazole (1.0 mmol) to the reaction mixture in a single portion.

-

Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C. Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1, visualized under UV 254 nm and iodine vapor). Self-Validation Check: The disappearance of the pyrazole spot (Rf ~0.4) and the appearance of a new, lower-mobility spot (Rf ~0.25) confirms product formation.

-

Workup: Once complete, cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Dilute the crude residue with distilled water (10 mL) and extract with ethyl acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be purified via recrystallization from a Hexane/Ethyl Acetate mixture to yield pure white crystals.

Figure 2: Step-by-step experimental workflow for the synthesis and validation of the N-Mannich base.

Data Presentation & Analytical Validation

The choice of solvent and formaldehyde source heavily influences the reaction yield. Table 1 summarizes the optimization causality, demonstrating that absolute ethanol combined with paraformaldehyde minimizes hydrolytic reversal of the iminium ion, yielding the highest conversion.

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Formaldehyde Source | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| 1 | Water | 37% aq. HCHO | 100 | 6 | 45 | High water content drives equilibrium backward. |

| 2 | Methanol | 37% aq. HCHO | 65 | 5 | 72 | Lower boiling point limits kinetic energy input. |

| 3 | Ethanol | 37% aq. HCHO | 80 | 4 | 88 | Good solubility; azeotropic potential aids reaction. |

| 4 | Ethanol | Paraformaldehyde | 80 | 4 | 94 | Optimal: Low water content maximizes iminium stability. |

To ensure the structural integrity of the synthesized 4-(1H-pyrazol-1-ylmethyl)morpholine, analytical validation is mandatory. The definitive hallmark of a successful N-Mannich condensation is the appearance of a highly deshielded singlet in the ¹H NMR spectrum corresponding to the N-CH₂-N methylene bridge.

Table 2: Analytical Characterization Data (Summary)

| Analytical Method | Key Spectral Features | Structural Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.85 (s, 2H) | N-CH₂-N methylene bridge protons |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, 1H), 7.40 (d, 1H), 6.25 (t, 1H) | Pyrazole ring protons (H-3, H-5, H-4) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, 4H), 2.50 (t, 4H) | Morpholine ring protons (O-CH₂, N-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 68.5 | N-CH₂-N methylene bridge carbon |

| ESI-MS (Positive Mode) | m/z 168.11 [M+H]⁺ | Molecular ion peak (Calculated MW: 167.21) |

References

- The Mannich Condensation of Compounds Containing Acidic Imino Groups Canadian Science Publishing

- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol MDPI

- Post‐Synthetic Mannich Chemistry on Metal‐Organic Frameworks: System‐Specific Reactivity and Functionality‐Triggered Dissolution N

Application Note: Protocol for N-Alkylation of Pyrazole with 4-(Chloromethyl)morpholine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry. Introducing a morpholinomethyl moiety at the pyrazole nitrogen is a proven strategy to modulate physicochemical properties—specifically by increasing aqueous solubility, introducing a basic center for salt formation, and optimizing pharmacokinetic (PK) profiles[1][2].

While traditional Mannich multicomponent reactions (pyrazole + formaldehyde + morpholine) can achieve this, they often suffer from poor yields, reversible equilibria, and unwanted side reactions in complex drug scaffolds. This application note details a direct, anhydrous N-alkylation protocol using 4-(chloromethyl)morpholine hydrochloride . This method provides superior stoichiometric control, higher yields, and is highly scalable for drug development workflows.

Mechanistic Principles & Causality (E-E-A-T)

To ensure a self-validating and reproducible experiment, it is critical to understand the underlying physical organic chemistry dictating this reaction.

The Electrophile: -Haloamine Dynamics

4-(Chloromethyl)morpholine is an

The Nucleophile: Pyrazolide Generation

Pyrazoles are moderate acids (pKa ~14). For efficient alkylation, the pyrazole must be fully deprotonated to the highly nucleophilic pyrazolide anion.

-

Base Selection: We utilize Cesium Carbonate (

). The large, polarizable -

Stoichiometry: A minimum of 2.2 to 2.5 equivalents of base is required. One equivalent neutralizes the HCl salt of the electrophile, and the remainder deprotonates the pyrazole.

Mechanistic pathway of pyrazole N-alkylation via an iminium intermediate.

Experimental Design & Optimization Data

The choice of solvent and base drastically affects the reaction efficiency. Water must be strictly excluded, as the iminium intermediate will rapidly hydrolyze to formaldehyde and morpholine.

Table 1: Optimization of Reaction Conditions

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | MeCN | 80 | 12 | 45 | Poor solubility of base limits pyrazolide formation. | |

| 2 | THF | 0 to RT | 8 | 62 | Harsh conditions lead to minor degradation of electrophile. | |

| 3 | DMF (Dry) | 0 to RT | 6 | 88 | Optimal balance of solubility and nucleophilicity. | |

| 4 | DIPEA (3.0) | DCM | RT | 24 | 15 | Organic base insufficiently deprotonates pyrazole. |

Step-by-Step Experimental Protocol

Safety Note:

Materials Required

-

Pyrazole substrate (1.0 equiv, 10 mmol)

-

4-(Chloromethyl)morpholine hydrochloride (1.2 equiv, 12 mmol)

-

Cesium carbonate (

), anhydrous powder (2.5 equiv, 25 mmol) -

N,N-Dimethylformamide (DMF), strictly anhydrous (0.2 M relative to pyrazole)

Execution Steps

-

Preparation of the Pyrazolide Anion:

-

Charge an oven-dried, argon-purged round-bottom flask with the pyrazole substrate (10 mmol) and anhydrous

(25 mmol). -

Add anhydrous DMF (50 mL) via syringe.

-

Stir the suspension at 0 °C (ice bath) for 30 minutes. Causality: Pre-forming the pyrazolide anion ensures the nucleophile is ready before the highly reactive iminium ion is generated, preventing electrophile degradation.

-

-

Electrophile Addition:

-

Add 4-(chloromethyl)morpholine hydrochloride (12 mmol) portion-wise over 5 minutes to the 0 °C mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir vigorously for 6 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1).

-

-

Quench and Workup:

-

Quench the reaction by pouring the mixture into ice-cold distilled water (150 mL).

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

mL). Causality: LiCl washes are highly effective at partitioning DMF out of the organic layer. -

Wash with brine (50 mL), dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue via silica gel flash chromatography (Eluent gradient: 0% to 10% Methanol in Dichloromethane) to afford the pure N-(morpholinomethyl)pyrazole.

-

Step-by-step experimental workflow for the N-alkylation protocol.

Analytical Characterization

Validating the success of the N-alkylation relies heavily on identifying the methylene linker bridging the pyrazole and morpholine rings.

Table 2: Expected Analytical Signatures

| Analytical Method | Key Signal / Parameter | Expected Observation |

| Sharp singlet, | ||

| Morpholine | Multiplet, | |

| Morpholine | Multiplet, | |

| LC-MS (ESI+) | Molecular Ion | |

| TLC (DCM:MeOH 9:1) | Retention Factor (Rf) | ~0.4 - 0.6 (UV active, stains orange with Dragendorff) |

Troubleshooting Guide

Even in optimized systems, deviations can occur. Use this self-validating checklist if yields are sub-optimal:

-

Issue: Complete consumption of electrophile, but unreacted pyrazole remains.

-

Cause: Adventitious water in the DMF hydrolyzed the iminium intermediate.

-

Solution: Use freshly opened, strictly anhydrous DMF over molecular sieves. Ensure the reaction flask is thoroughly flame-dried.

-

-

Issue: Formation of two distinct product spots on TLC.

-

Cause: If using an asymmetric pyrazole (e.g., 3-substituted), N1 and N2 regiomers will form[4].

-

Solution: The bulky morpholinomethyl group generally favors the less sterically hindered nitrogen under thermodynamic control. Heating the reaction slightly (e.g., 40 °C) can push the equilibrium toward the thermodynamically favored regioisomer. Separation via preparative HPLC may be required.

-

-

Issue: Sluggish reaction / Low conversion.

-

Cause: Incomplete neutralization of the HCl salt or incomplete deprotonation of the pyrazole.

-

Solution: Verify the quality of the

. It is highly hygroscopic; if it has clumped, it has absorbed water and lost efficacy. Use a fresh, free-flowing batch.

-

References

-

Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II - Molecules (MDPI). Available at:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - Molecules (PMC). Available at:[Link]

-

4-(Chloromethyl)morpholine hydrochloride | CID 17770237 - PubChem. Available at:[Link]

Sources

Application Note: One-Pot Synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine via N-Aminomethylation

Introduction and Mechanistic Rationale

The synthesis of N-Mannich bases from azoles is a highly efficient strategy utilized in medicinal chemistry to enhance the aqueous solubility, bioavailability, and pharmacokinetic profiles of drug candidates [1]. The target compound, 4-(1H-pyrazol-1-ylmethyl)morpholine , represents a privileged structural motif combining a pyrazole core—frequently found in σ1 receptor antagonists and kinase inhibitors [2]—with a morpholine solubilizing group.

This protocol details a one-pot, three-component Mannich-type N-aminomethylation. The reaction relies on the condensation of formaldehyde with morpholine to generate a highly electrophilic iminium ion in situ. Subsequently, the pyrrole-like nitrogen (N1) of 1H-pyrazole acts as an N-nucleophile, attacking the iminium carbon to form a stable aminal (N-C-N) linkage [3].

Mechanistic Causality

-

Iminium Generation: Morpholine (a secondary amine) reacts with formaldehyde to form a hemiaminal, which rapidly dehydrates. We utilize absolute ethanol as the solvent because it solubilizes all components and facilitates the thermodynamic shift toward dehydration.

-

Nucleophilic Attack: 1H-pyrazole possesses an acidic N-H (pKa ~14) but retains sufficient nucleophilicity at N1. The one-pot continuous consumption of the transient iminium ion drives the equilibrium forward without the need for transition-metal catalysts or harsh acidic conditions.

Figure 1: Mechanistic pathway for the one-pot N-aminomethylation of 1H-pyrazole.

Experimental Design and Stoichiometry

To prevent the formation of bis-aminomethylated byproducts and ensure complete conversion of the pyrazole, a slight excess of both morpholine and formaldehyde is employed.

Table 1: Reaction Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |

| 1H-Pyrazole | 68.08 | 1.00 | 681 mg | 10.0 mmol | Substrate (Nucleophile) |

| Morpholine | 87.12 | 1.05 | 915 mg (0.91 mL) | 10.5 mmol | Amine (Iminium precursor) |

| Formaldehyde (37% aq) | 30.03 | 1.10 | 330 mg (0.89 mL) | 11.0 mmol | Aldehyde (Electrophile) |

| Ethanol (Absolute) | 46.07 | N/A | 10.0 mL | N/A | Solvent |

Step-by-Step Protocol: A Self-Validating Workflow

Phase 1: In Situ Iminium Formation

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (0.91 mL, 10.5 mmol) in absolute ethanol (5 mL).

-

Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Cooling prevents the volatilization of formaldehyde and safely dissipates the exothermic heat of hemiaminal formation.

-

Addition: Add aqueous formaldehyde (37% w/w, 0.89 mL, 11.0 mmol) dropwise over 5 minutes.

-

Validation Check: An observable slight exotherm and a subtle change in solution viscosity validate the formation of the hemiaminal/iminium intermediate. Stir for 15 minutes at room temperature.

Phase 2: N-Aminomethylation

-

Substrate Addition: Dissolve 1H-pyrazole (681 mg, 10.0 mmol) in absolute ethanol (5 mL) and add this solution dropwise to the stirring iminium mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 3 to 4 hours.

-

TLC Validation: Monitor the reaction via Thin Layer Chromatography (Eluent: 7:3 EtOAc/Hexanes). The reaction is complete when the starting pyrazole (Rf ~0.4, UV active) is entirely consumed, replaced by a new, more polar spot (Rf ~0.2) that stains strongly with iodine or ninhydrin (confirming the presence of the basic morpholine nitrogen).

Phase 3: Workup and Isolation

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent.

-

Extraction: Dilute the resulting oily residue with dichloromethane (DCM, 20 mL). Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

-

Causality: The aminal (N-C-N) bond is susceptible to acid-catalyzed hydrolysis. The mildly basic NaHCO₃ wash ensures the pH remains >7, stabilizing the product during aqueous workup.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via crystallization from a minimal amount of hot hexanes. If chromatography is required, use neutral alumina rather than silica gel to prevent degradation of the sensitive Mannich base on the column.

Troubleshooting and Optimization

Table 2: Diagnostic Parameters and Corrective Actions

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Pyrazole Conversion | Loss of formaldehyde titer or incomplete iminium formation. | Verify the concentration of the 37% aq formaldehyde. Increase to 1.2 equivalents if necessary. |

| Product Hydrolysis During Workup | Reversibility of the Mannich base under acidic conditions. | Strictly avoid acidic washes. Ensure the aqueous phase during extraction is buffered to pH 8–9. |